molecular formula C7H4N4 B2877565 3-Azidobenzonitrile CAS No. 31656-78-7

3-Azidobenzonitrile

Cat. No. B2877565
CAS RN: 31656-78-7
M. Wt: 144.137
InChI Key: IVJUVUZQLYKATC-UHFFFAOYSA-N
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Description

3-Azidobenzonitrile is a chemical compound that has been used in various chemical reactions . It has been involved in the reduction of azides to amines under aqueous alkaline conditions .


Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For instance, it has been used in the reduction of azides to amines under aqueous alkaline conditions . Another study reported the generation of 3-azidoarynes from o-iodoaryl triflate-type precursors .

Scientific Research Applications

Photo-Induced Ring Expansions

Research by Lamara et al. (1994) explored the photochemical reactions of o-azidobenzonitrile, leading to the formation of 3-cyano- and 7-cyano-3H-azepin-2(1H)-ones. This study presented X-ray crystallographic data for these compounds, highlighting their potential in advanced organic synthesis and materials science (Lamara, Redhouse, Smalley, & Thompson, 1994).

Synthesis of Benzotriazine and Aryltriazene Derivatives

Nakhai et al. (2010) demonstrated the use of 2-azidobenzonitriles as starting materials in synthesizing benzotriazine and aryltriazene derivatives. Their findings, supported by NMR spectroscopy and X-ray crystallography, suggest applications in pharmaceuticals and agrochemicals (Nakhai, Stensland, Svensson, & Bergman, 2010).

Synthesis of Azido-Substituted Benzaldehydes

A study by Kafle, Yossef, and Handy (2020) reported on the formation of azidobenzaldehydes and azidobenzonitriles using sodium azide in DMSO, simplifying access to these building blocks for various chemical syntheses (Kafle, Yossef, & Handy, 2020).

Density Functional Theory in Cycloaddition Reactions

Khojastehnezhad et al. (2016) conducted a density functional theory study on the cycloaddition reactions of 2-ethylthio-4-phenyl-1-azetin with substituted nitrile oxides, including 2-azidobenzonitrile oxide. Their findings have implications for predicting reaction outcomes in synthetic chemistry (Khojastehnezhad, Eshghi, Moeinpour, Bakavoli, Izadyar, & Tajabadi, 2016).

v-Triazolo[1,5-a]quinazoline Synthesis

Sutherland and Tennant (1974) reported the synthesis of 5-amino-v-triazolo[1,5-a]quinazolines from o-azidobenzonitrile, with potential applications in the development of novel pharmaceuticals (Sutherland & Tennant, 1974).

Biological Evaluation of 2-Aminobenzonitrile Derivatives

Govindharaju et al. (2019) explored the synthesis and biological evaluation of Cr(III) complexes containing 2-aminobenzonitrile, highlighting its potential in biologically active compounds (Govindharaju, Muruganantham, Balasubramaniyan, Palanivelan, Jayalakshmi, Rajalakshmi, & Ramachandramoorthy, 2019).

Microelectrochemical Patterning Using Azidobenzenediazonium

Coates et al. (2011) utilized 4-azidobenzenediazonium for the microelectrochemical patterning of gold surfaces, indicating potential applications in microfabrication and material science (Coates, Cabet, Griveau, Nyokong, & Bedioui, 2011).

Safety and Hazards

While the specific safety data sheet for 3-Azidobenzonitrile was not found, it’s important to handle all chemical substances with care. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are generally recommended .

Biochemical Analysis

Biochemical Properties

3-Azidobenzonitrile participates in biochemical reactions, particularly in the reduction of azides to amines . This process involves the use of D-glucose and KOH as green reagents, providing a quick, efficient, and environmentally friendly method . The reaction is highly chemoselective, favoring azide reduction in the presence of other reducible functionalities .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in the reduction of azides to amines . This transformation is crucial in the synthesis of a variety of organic intermediates, particularly useful in the synthesis of pharmaceuticals, carbohydrates, and nucleosides .

Temporal Effects in Laboratory Settings

The temporal effects of this compound, such as its stability and degradation over time, are not well-documented. The reduction of azides to amines using this compound is reported to be completed in a short time (5–20 minutes), suggesting that it reacts quickly in this context .

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-documented. Its role in the reduction of azides to amines suggests that it may interact with enzymes involved in these processes .

properties

IUPAC Name

3-azidobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-5-6-2-1-3-7(4-6)10-11-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJUVUZQLYKATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31656-78-7
Record name 3-Azidobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A suspension of 9.44g. (0.08 mole) of 3-cyanoaniline in 50 ml. of water at 0° C. was treated with 20 ml. of concentrated HCl, with slow addition, maintaining the reaction mixture temperature at or below 5° C. There was then added a solution of 6.07g. (0.088 mole) of NaNO2 in 20 ml. of water, and the reaction mixture was aged for 1/2 hour at 0°-5° C. Then to the clear reaction mixture solution was added 75 ml. of hexane, followed by a solution of 5.72g. (0.088 mole) of NaN3 in 20 ml. of water, which were added dropwise with stirring. A precipitate was observed to form, after which 100 ml. of ether was added. The organic and aqueous components of the reaction mixture was separated and the aqueous component was extracted with 100 ml. of ether. The organic component was dried over MgSO4 and concentrated to a volume of about 100 ml. An aliquot was blown down and the structure of the product confirmed for 3-cyanophenylazide.
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